molecular formula C16H23NO4Se B8262372 Boc-D-Sec(pMeBzl)-OH

Boc-D-Sec(pMeBzl)-OH

Cat. No.: B8262372
M. Wt: 372.3 g/mol
InChI Key: BYCRDJVKMSGEAK-CYBMUJFWSA-N
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Description

Boc-D-Sec(pMeBzl)-OH, also known as N-tert-butoxycarbonyl-D-selenocysteine(p-methylbenzyl) hydroxide, is a derivative of selenocysteine. Selenocysteine is an amino acid that contains selenium, which is an essential trace element in the human diet. The compound is often used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Sec(pMeBzl)-OH typically involves the protection of the selenol group and the amino group. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The selenol group is then protected using a p-methylbenzyl group. The synthesis can be carried out under mild conditions to avoid the oxidation of the selenol group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Sec(pMeBzl)-OH can undergo various chemical reactions, including:

    Oxidation: The selenol group can be oxidized to form seleninic acid or selenoxide.

    Reduction: The seleninic acid can be reduced back to the selenol group.

    Substitution: The p-methylbenzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Seleninic acid, selenoxide.

    Reduction: Selenol group.

    Substitution: Derivatives with different protecting groups or functional groups.

Scientific Research Applications

Boc-D-Sec(pMeBzl)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of selenoproteins and peptides containing selenocysteine.

    Biology: Studied for its role in redox biology and antioxidant defense mechanisms.

    Medicine: Investigated for its potential therapeutic applications in diseases related to oxidative stress and selenium deficiency.

    Industry: Used in the development of selenium-containing compounds for various industrial applications.

Mechanism of Action

The mechanism of action of Boc-D-Sec(pMeBzl)-OH involves its incorporation into peptides and proteins as selenocysteine. Selenocysteine is known as the 21st amino acid and is incorporated into selenoproteins, which play crucial roles in redox regulation and antioxidant defense. The molecular targets include various enzymes and proteins involved in redox biology.

Comparison with Similar Compounds

Similar Compounds

    Boc-L-Sec(pMeBzl)-OH: The L-isomer of Boc-D-Sec(pMeBzl)-OH.

    Boc-D-Sec(OBzl)-OH: A derivative with a benzyl protecting group instead of p-methylbenzyl.

    Boc-D-Sec(OMe)-OH: A derivative with a methoxy protecting group.

Uniqueness

This compound is unique due to its specific stereochemistry (D-isomer) and the presence of the p-methylbenzyl protecting group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in peptide synthesis and research.

Properties

IUPAC Name

(2S)-3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCRDJVKMSGEAK-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[Se]C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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